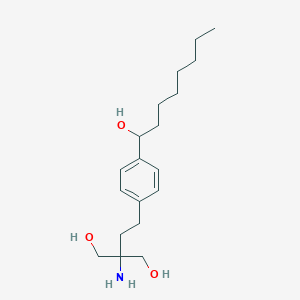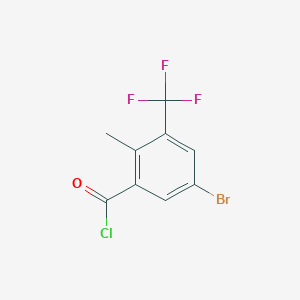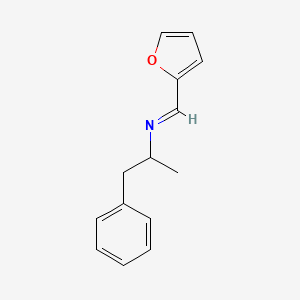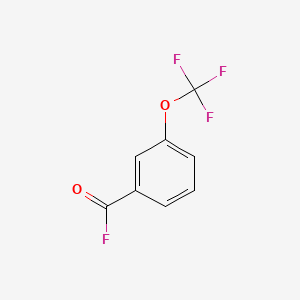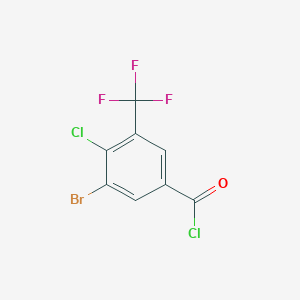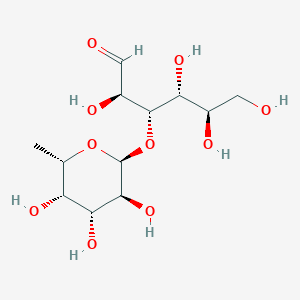
3-O-alpha-L-Fucopyranosyl-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-O-alpha-L-Fucopyranosyl-D-glucose can be synthesized through chemical or biological methods. The chemical synthesis involves the reaction of fucose and glucose under specific conditions, often catalyzed by enzymes .
Industrial Production Methods: In industrial settings, the compound is typically produced using enzymatic catalysis, where enzymes facilitate the reaction between fucose and glucose. This method is preferred due to its efficiency and specificity .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-alpha-L-Fucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3-O-alpha-L-Fucopyranosyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycosylation processes and carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of various biochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-O-alpha-L-Fucopyranosyl-D-glucose involves its interaction with specific molecular targets and pathways. It can modulate glycosylation processes, affecting the function of glycoproteins and glycolipids. This modulation can influence various biological processes, including cell signaling and immune responses .
Comparación Con Compuestos Similares
3-O-beta-D-Galactopyranosyl-D-glucose: Another glycoside with similar structural features but different biological activities.
3-O-alpha-D-Glucopyranosyl-D-glucose: Shares the glucose component but differs in the attached sugar moiety.
Uniqueness: 3-O-alpha-L-Fucopyranosyl-D-glucose is unique due to its specific combination of fucose and glucose, which imparts distinct biological and chemical properties. Its ability to modulate glycosylation processes sets it apart from other similar compounds .
Propiedades
Número CAS |
56822-52-7 |
|---|---|
Fórmula molecular |
C12H22O10 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8+,9+,10-,11+,12-/m0/s1 |
Clave InChI |
WFLGVJKIXANXQV-KWMLHIKPSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


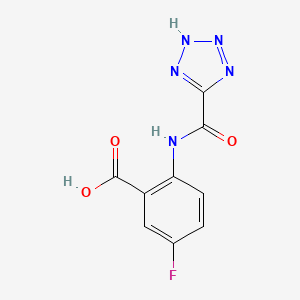
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)


![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
